molecular formula C6H14GeNO4 B15044748 1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane CAS No. 71682-43-4

1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane

Cat. No.: B15044748
CAS No.: 71682-43-4
M. Wt: 236.81 g/mol
InChI Key: PZDNVHSGMANPAI-UHFFFAOYSA-N
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Description

2,8,9-trioxa-5-aza-1-germabicyclo[333]undecan-1-ol is a unique organogermanium compound characterized by its bicyclic structure containing oxygen, nitrogen, and germanium atoms

Preparation Methods

The synthesis of 2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-1-ol typically involves the reaction of germanium tetrachloride with triethanolamine under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently cyclized to form the desired bicyclic structure. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of germanium oxides.

    Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.

    Substitution: The compound can undergo substitution reactions where functional groups attached to the germanium atom are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.

Scientific Research Applications

2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-1-ol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a catalyst in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a subject of study in bioinorganic chemistry.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including its role as an anti-cancer agent.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-1-ol involves its interaction with molecular targets through coordination bonds. The germanium atom can form stable complexes with various ligands, influencing the compound’s reactivity and biological activity. Pathways involved include the modulation of enzyme activity and interaction with cellular components.

Comparison with Similar Compounds

2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-1-ol is unique compared to other similar compounds such as:

    2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: This compound contains silicon instead of germanium, leading to different chemical properties and reactivity.

    1-isothiocyanato-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane: This compound has an isothiocyanato group, which significantly alters its chemical behavior and applications.

These comparisons highlight the uniqueness of 2,8,9-trioxa-5-aza-1-germabicyclo[33

Properties

CAS No.

71682-43-4

Molecular Formula

C6H14GeNO4

Molecular Weight

236.81 g/mol

InChI

InChI=1S/C6H12GeNO3.H2O/c1-4-9-7-10-5-2-8(1)3-6-11-7;/h1-6H2;1H2

InChI Key

PZDNVHSGMANPAI-UHFFFAOYSA-N

Canonical SMILES

C1CO[Ge]2OCCN1CCO2.O

Origin of Product

United States

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